molecular formula C23H21N3O4S B2787751 (4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1286696-85-2

(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2787751
CAS No.: 1286696-85-2
M. Wt: 435.5
InChI Key: OMIZSBVPJHNXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone” is a structurally complex molecule featuring three distinct moieties:

Piperidinyloxy linker: A six-membered nitrogen-containing ring connected via an oxygen atom, influencing conformational flexibility and basicity.

5-Phenylisoxazole: A five-membered heterocycle with a phenyl substituent, offering rigidity and π-π stacking capabilities.

Its synthesis likely involves condensation reactions, as seen in analogous benzothiazole-containing compounds .

Properties

IUPAC Name

[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-28-17-7-8-18-21(13-17)31-23(24-18)29-16-9-11-26(12-10-16)22(27)19-14-20(30-25-19)15-5-3-2-4-6-15/h2-8,13-14,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIZSBVPJHNXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic molecule that integrates various functional groups, making it a subject of interest in medicinal chemistry. Its structure includes a piperidine ring, a benzo[d]thiazole moiety, and an isoxazole unit, which collectively suggest a potential for diverse biological activities.

Structural Characteristics

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C₁₉H₁₉N₃O₄S
Molecular Weight 367.44 g/mol
CAS Number 1286724-53-5

The presence of the methoxy group on the benzo[d]thiazole and the piperidine ring enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole are known for their antibacterial and antifungal activities. Preliminary studies on related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of compounds containing isoxazole and piperidine moieties has been documented in several studies. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. For example, research on isoxazole derivatives has indicated their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties. Similar piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. The inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease . The IC₅₀ values for related compounds suggest strong inhibitory activity, indicating that this compound may also possess similar properties.

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Enzyme Interaction : The compound may bind to active sites of enzymes, inhibiting their function.
  • Signal Transduction Modulation : It could affect signaling pathways that regulate cell growth and apoptosis.
  • Receptor Binding : The structural components may facilitate binding to specific receptors, altering cellular responses.

Case Studies

Several studies have evaluated the biological activity of structurally similar compounds:

  • Antimicrobial Efficacy Study : A series of benzothiazole derivatives were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial activity .
  • Cytotoxicity Evaluation : Research on isoxazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction .
  • Enzyme Inhibition Analysis : A study reported that certain piperidine derivatives exhibited strong inhibition against urease with IC₅₀ values significantly lower than standard inhibitors .

Comparison with Similar Compounds

Key Observations :

  • Ethyl groups (CAS 941869-27-8) may sterically hinder interactions at the benzothiazole 4-position .
  • Amide linkers (CAS 923193-03-7) enhance rigidity but reduce metabolic stability .

Computational Similarity Analysis

Using graph-based comparison methods (as in ), the target compound shares subgraphs (e.g., benzothiazole, isoxazole) with analogs but diverges in connectivity. Tanimoto coefficients () for binary fingerprints would quantify similarity:

  • High similarity with CAS 941869-25-6 (shared benzothiazole and isoxazole motifs).
  • Lower similarity with CAS 923193-03-7 (distinct linker and substituents).

Pharmacological Implications

  • Piperidine vs. Piperazine : Piperazine’s extra nitrogen may enhance interactions with acidic residues in target proteins, as seen in antidepressant and antitumor agents .
  • Methoxy vs. Ethoxy : Methoxy’s smaller size may favor tighter binding in sterically constrained active sites, while ethoxy could improve membrane permeability .

Q & A

Q. What are the standard synthetic routes for (4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone, and what reaction conditions are critical?

The synthesis typically involves multi-step organic reactions, including coupling of the piperidine, benzo[d]thiazole, and isoxazole moieties. Key steps include:

  • Nucleophilic substitution for attaching the methoxybenzo[d]thiazole to the piperidine ring under reflux with a polar aprotic solvent (e.g., 1,4-dioxane) and a base catalyst (e.g., piperidine) .
  • Schlenk techniques or inert atmospheres to prevent oxidation of reactive intermediates .
  • Purification via recrystallization (using ethanol or DMF/EtOH mixtures) or column chromatography to isolate the final product .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Analytical techniques are employed in tandem:

  • ¹H/¹³C NMR spectroscopy to verify bond connectivity and substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC to assess purity (>95% threshold for biological testing) .

Q. What in vitro assays are used to screen for biological activity?

Standard protocols include:

  • Sulforhodamine B (SRB) assay against cancer cell lines (e.g., MCF-7, HEPG-2) to measure cytotoxicity .
  • Dose-response curves (IC₅₀ calculations) with reference compounds like CHS-828 for benchmarking .
  • Selectivity testing using normal fibroblast cells (e.g., WI-38) to evaluate therapeutic index .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

Optimization strategies include:

  • Microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 20–30% increase in thiazolidinone derivatives) .
  • Catalyst screening (e.g., palladium for cross-coupling) to enhance regioselectivity .
  • pH-controlled recrystallization to minimize by-products .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Contradictions are addressed via:

  • 2D NMR techniques (COSY, HSQC) to clarify ambiguous peaks .
  • Computational modeling (DFT calculations) to predict and match experimental spectra .
  • Isotopic labeling for tracking specific functional groups during reaction monitoring .

Q. What mechanistic studies are recommended to elucidate the compound’s biological activity?

Advanced approaches include:

  • Molecular docking to identify binding interactions with targets like kinases or GPCRs .
  • Proteomic profiling (e.g., Western blot for apoptosis markers like caspase-3) .
  • Gene expression analysis (qRT-PCR) to assess effects on oncogenic pathways .

Q. How does the compound’s stability vary under different storage or physiological conditions?

Stability studies involve:

  • Accelerated degradation tests at elevated temperatures (40–60°C) to predict shelf life .
  • pH-dependent hydrolysis assays (e.g., simulated gastric fluid) to evaluate oral bioavailability .
  • Light-exposure trials to assess photodegradation risks .

Q. What strategies are effective for synthesizing derivatives with enhanced activity?

Derivative design focuses on:

  • Substituent variation (e.g., replacing methoxy with ethoxy or fluorinated groups) to modulate electronic effects .
  • Heterocycle swapping (e.g., pyrazole → triazole) to alter binding affinity .
  • Prodrug modifications (e.g., esterification) to improve solubility .

Q. How are reactive intermediates (e.g., radicals, carbocations) stabilized during synthesis?

Stabilization methods include:

  • Low-temperature reactions (−78°C for Grignard intermediates) .
  • Radical scavengers (e.g., TEMPO) to prevent unwanted side reactions .
  • Anhydrous solvents (e.g., THF over ethanol) for moisture-sensitive steps .

Q. What cross-disciplinary applications exist beyond medicinal chemistry?

Potential applications include:

  • Material science : As a ligand for metal-organic frameworks (MOFs) due to its nitrogen/oxygen-rich structure .
  • Biochemical probes : Fluorescent tagging via its isoxazole moiety for enzyme activity monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.